molecular formula C17H16N2S B2804864 (2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE CAS No. 306735-83-1

(2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE

Cat. No.: B2804864
CAS No.: 306735-83-1
M. Wt: 280.39
InChI Key: QUJOUODEMJMBCM-UVTDQMKNSA-N
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Description

(2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between the benzothiazole derivative and benzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials.

Biology and Medicine

    Antimicrobial Activity: Benzothiazole derivatives are often investigated for their antimicrobial properties.

    Cancer Research: Some benzothiazole compounds have shown promise as anticancer agents.

Industry

    Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

    Pharmaceuticals: Potential use as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action for (2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. This could involve binding to the active site of an enzyme or interacting with a receptor on the cell surface.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-Aminobenzothiazole: A precursor in the synthesis of many benzothiazole derivatives.

    3-Phenylprop-2-enenitrile: A related compound with a similar structure but lacking the benzothiazole moiety.

Uniqueness

(2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE is unique due to the combination of the benzothiazole ring with the phenylprop-2-enenitrile moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-7-8-15-16(9-12)20-17(19-15)14(11-18)10-13-5-3-2-4-6-13/h2-6,10,12H,7-9H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJOUODEMJMBCM-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=N2)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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